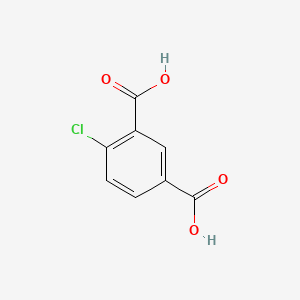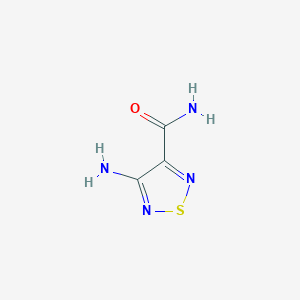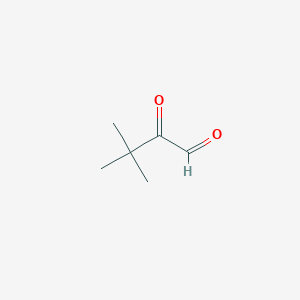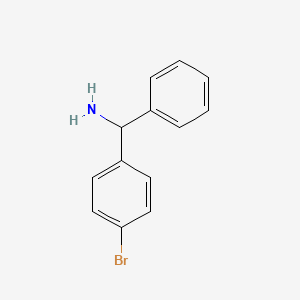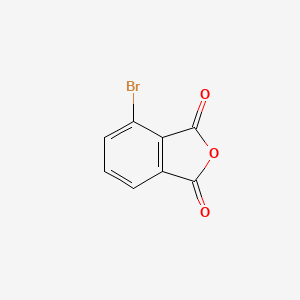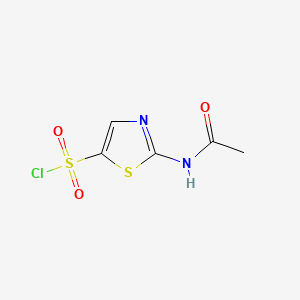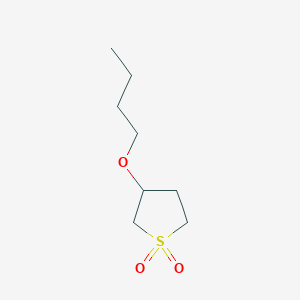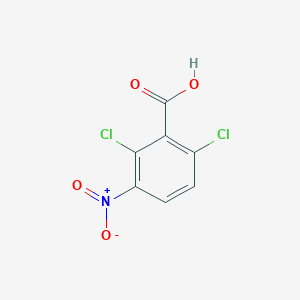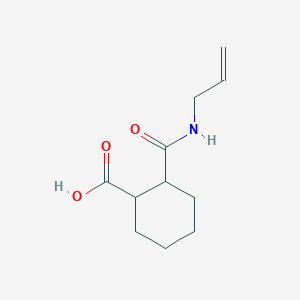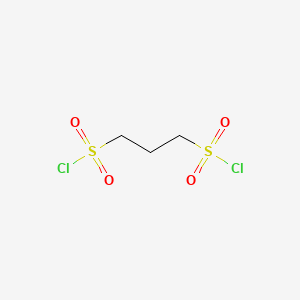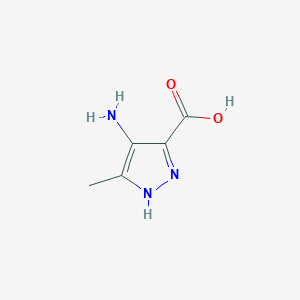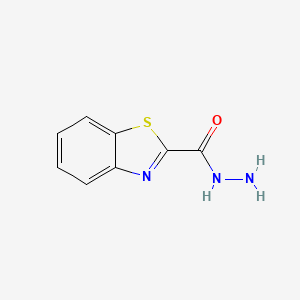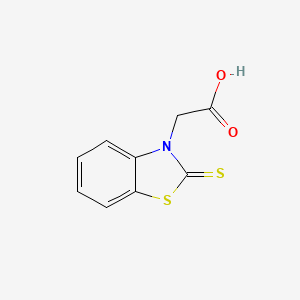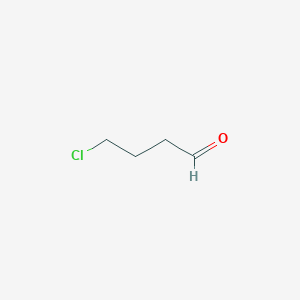
4-Chlorobutanal
概要
説明
4-Chlorobutanal is an organic compound with the molecular formula C4H7ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the fourth carbon of a butanal chain
作用機序
Target of Action
It is known that similar compounds such as chlorobutanol interact with cell membranes .
Mode of Action
As a detergent, Chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity
Pharmacokinetics
Chlorobutanol has a long terminal half-life of 37 days, limiting its use as a sedative due to the considerable accumulation that will occur following multiple dosing
Result of Action
Chlorobutanol is known to cause cell lysis and induce cell toxicity
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of gamma-butyrolactone with sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is conducted at temperatures ranging from 50 to 80 degrees Celsius, followed by vacuum distillation to purify the product .
化学反応の分析
Types of Reactions: 4-Chlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-chlorobutanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 4-Chlorobutyric acid.
Reduction: 4-Chlorobutanol.
Substitution: 4-Hydroxybutanal.
科学的研究の応用
4-Chlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.
Medicine: Research into its potential use as a precursor for drug development is ongoing.
Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.
類似化合物との比較
4-Chlorobutanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
4-Chlorobutyric acid: The oxidized form of 4-Chlorobutanal.
Butanal: The non-chlorinated parent compound.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterpart, butanal.
特性
IUPAC Name |
4-chlorobutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLCJMCQWQQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976944 | |
| Record name | 4-Chlorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-84-0 | |
| Record name | 6139-84-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorobutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorobutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Chlorobutanal?
A1: this compound serves as a key building block in synthesizing various compounds. It is frequently employed in reactions such as acetalization [, , ], ring-opening chloridization [], and nucleophilic substitution []. These reactions contribute to the synthesis of diverse molecules, including pharmaceuticals, natural products, and other valuable chemicals.
Q2: Can you provide an example of this compound's use in natural product synthesis?
A2: Researchers have successfully utilized this compound in the total synthesis of Mycalamide B, a potent antitumor agent isolated from the Mycale sponge []. This synthesis highlights the compound's utility in constructing complex molecules with potential therapeutic applications.
Q3: How is this compound utilized in the synthesis of heterocyclic compounds?
A3: this compound plays a crucial role in synthesizing the core ring systems of yuzurimine-type Daphniphyllum alkaloids []. The compound's reaction with hydroxylamine generates intermediate nitrones that undergo a sequence of cyclization and cycloaddition reactions, ultimately forming the desired heterocyclic framework.
Q4: Are there any studies focusing on the synthesis of this compound itself?
A4: Yes, research has explored efficient methods for synthesizing this compound [, , , ]. These methods often involve readily available starting materials and explore different synthetic routes to optimize yield and practicality for potential industrial applications.
Q5: What is the role of this compound in synthesizing tryptamine derivatives?
A5: this compound serves as a crucial precursor in the Grandberg Tryptamine Synthesis [, ]. It reacts with arylhydrazines to form indole rings, the core structure of tryptamine derivatives, which are essential building blocks for various pharmaceuticals and bioactive compounds.
Q6: Has the reactivity of this compound been investigated?
A6: Research has examined the neighboring group effect in this compound and its derivatives []. This research provides insights into the compound's reactivity and its behavior in various chemical reactions.
Q7: Are there alternative synthetic routes for reactions involving this compound?
A7: Yes, alternative synthetic methods utilizing phase-transfer catalysis have been explored for reactions typically employing this compound. This approach has been successfully applied to synthesize formylcyclopropane and alkyl cyclopropyl ketones [].
Q8: Have electrochemical methods been investigated in the context of this compound?
A8: Electrochemical oxidation techniques have been explored using this compound as a model substrate [, ]. These studies utilize N-oxopiperidinium salts as mediators in a two-phase system, offering alternative approaches for specific chemical transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


